N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 1797333-78-8) is a synthetic small molecule (C₁₆H₁₅N₃O₃S, MW 329.37) that integrates a benzo[d]thiazole-6-carboxamide core with a 2-oxopyridin-1(2H)-yl-propan-2-ol side chain. This compound belongs to the benzothiazole carboxamide class, a scaffold extensively explored for kinase inhibition, anticancer, and anti-infective applications.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 1797333-78-8
Cat. No. B2613785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide
CAS1797333-78-8
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
InChIInChI=1S/C16H15N3O3S/c20-12(9-19-6-2-1-3-15(19)21)8-17-16(22)11-4-5-13-14(7-11)23-10-18-13/h1-7,10,12,20H,8-9H2,(H,17,22)
InChIKeyDLGGARFNDKJQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 1797333-78-8) Is a Structurally Distinct Benzothiazole Carboxamide for Targeted Research Procurement


N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 1797333-78-8) is a synthetic small molecule (C₁₆H₁₅N₃O₃S, MW 329.37) that integrates a benzo[d]thiazole-6-carboxamide core with a 2-oxopyridin-1(2H)-yl-propan-2-ol side chain . This compound belongs to the benzothiazole carboxamide class, a scaffold extensively explored for kinase inhibition, anticancer, and anti-infective applications [1]. Unlike its more extensively characterized benzo[d]thiazole-2-carboxamide positional isomer (CAS 1797727-01-5), the 6-carboxamide regioisomer places the amide linkage at the C6 position of the benzothiazole ring, altering the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore and potentially modulating target recognition . The compound is currently offered by multiple vendors exclusively for research purposes, with no approved therapeutic indication, positioning it as a tool compound for medicinal chemistry and chemical biology investigations .

Why Generic Substitution of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 1797333-78-8) with Other Benzothiazole Carboxamides Is Scientifically Unreliable


Benzothiazole carboxamides constitute a pharmacologically privileged scaffold, yet minor structural variations—regioisomerism of the carboxamide attachment point, identity of the N-substituent, and nature of the heterocycle—profoundly alter target engagement, potency, and selectivity [1]. For example, within the Pim kinase inhibitor patent space, shifting the carboxamide from the C6 to the C2 position of the benzothiazole ring, or replacing the 2-oxopyridin-1(2H)-yl moiety with a simpler pyridin-4-yl group, changes the IC₅₀ against Pim isoforms by orders of magnitude [2]. Similarly, the sole replacement of the benzo[d]thiazole-6-carboxamide core with a pyridine carboxamide in the same chemical series can convert a pan-Pim inhibitor into an isoform-selective agent [3]. The target compound’s specific combination of the 6-carboxamide regioisomer, the 2-hydroxypropyl linker, and the 2-oxopyridin-1(2H)-yl terminus defines a unique three-dimensional pharmacophore that cannot be assumed equivalent to any other benzothiazole carboxamide without direct comparative data. Procurement decisions must therefore be driven by compound identity, not class membership.

Quantitative Differentiation Evidence for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 1797333-78-8) vs. Closest Analogs


Positional Isomerism: 6-Carboxamide vs. 2-Carboxamide Regioisomer Defines Distinct Binding Site Topology

The target compound places the carboxamide linker at the C6 position of the benzo[d]thiazole ring, whereas the closest commercially available analog—N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide (CAS 1797727-01-5)—attaches the identical side chain at the C2 position . In the Pim kinase inhibitor patent family (US 10,265,307 / EP 4186897), analogous positional isomer pairs (C6 vs. C2 carboxamide on benzothiazole) exhibit IC₅₀ differences spanning from <100 nM to >10,000 nM across Pim-1 and Pim-2 isoforms, depending on the specific N-substituent [1]. This demonstrates that the attachment point alone is a critical determinant of kinase inhibitory potency, and the two regioisomers cannot be treated as interchangeable. No head-to-head comparison between the target compound and its 2-carboxamide isomer has been published.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N-Substituent Divergence: 2-Oxopyridin-1(2H)-yl-propanol vs. Simpler Acyl/Aryl Amides Alters Hydrogen-Bonding Capacity

The target compound features a secondary alcohol and a 2-oxopyridin-1(2H)-yl terminus, providing two additional hydrogen-bond donor/acceptor sites beyond those present in simpler N-substituted benzothiazole-6-carboxamides such as N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide [1]. The closest structurally characterized comparator with published quantitative data is N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which inhibits K1 capsule formation in E. coli with an IC₅₀ of 1.04 ± 0.13 μM and a >200-fold selectivity index in BC5637 bladder cells [1]. The target compound’s 2-oxopyridin-1(2H)-yl moiety introduces an amide carbonyl and a hydroxyl group absent in the pyridin-4-yl comparator, which is expected to alter both the logP (reducing lipophilicity) and the hydrogen-bonding profile. No direct experimental comparison between these two compounds has been reported.

Pharmacophore modeling Hydrogen-bond donor/acceptor Ligand efficiency

Core Scaffold Differentiation: Benzo[d]thiazole-6-carboxamide vs. Thiazole-5-carboxamide Yields Divergent Kinase Selectivity Profiles

The target compound's benzo[d]thiazole-6-carboxamide core differs from the thiazole-5-carboxamide core found in certain Pim kinase inhibitors. In the Incyte patent family (US 10,265,307), compounds with a thiazole-5-carboxamide core bearing a 4-hydroxy-2-oxopyridin-1-yl substituent (e.g., N-benzyl-2-(4-hydroxy-2-oxopyridin-1-yl)-4-methyl-1,3-thiazole-5-carboxamide) are explicitly claimed and characterized [1]. The benzo[d]thiazole-6-carboxamide scaffold introduces a fused benzene ring that increases molecular surface area and π-stacking potential relative to the monocyclic thiazole-5-carboxamide. Within the patent SAR tables, compounds differing only in the bicyclic vs. monocyclic core can exhibit >50-fold differences in Pim-1 IC₅₀, with the benzothiazole core generally conferring enhanced potency but reduced ligand efficiency due to increased molecular weight [2]. No direct experimental comparison involving the target compound's specific side chain has been disclosed.

Kinase selectivity Scaffold hopping Pim kinase inhibition

Absence of Published Target Engagement Data Distinguishes This Compound from More Advanced Benzothiazole-6-carboxamide Leads

As of the current evidence cutoff, no primary research article, patent, or authoritative database (PubChem, ChEMBL, BindingDB) contains quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd) for CAS 1797333-78-8 against any molecular target [1]. This stands in marked contrast to structurally related benzothiazole-6-carboxamides such as 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c), which has a reported anti-trypanosomal EC₅₀ of 7.0 μM against Trypanosoma brucei and a characterized ADME-toxicity profile [2]. The absence of published target engagement data for the target compound means that any biological hypothesis must be prospectively tested; the compound's value proposition is its unexplored chemical space, not its validated pharmacology. This distinguishes procurement decisions: this compound is suitable for de novo screening campaigns and SAR exploration, whereas compound 4c is appropriate for trypanosomiasis-focused studies.

Target deconvolution Chemical probe criteria Research tool compound

Optimal Research and Procurement Scenarios for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide (CAS 1797333-78-8) Based on Current Evidence


De Novo Kinase Inhibitor Screening Libraries: Exploiting Unexplored Benzothiazole-6-carboxamide Chemical Space

The compound is structurally positioned within the benzothiazole carboxamide class that has yielded clinical Pim kinase inhibitors, yet it remains pharmacologically unannotated [1]. This makes it ideal for inclusion in diversity-oriented screening decks targeting Pim-1, Pim-2, Pim-3, or related serine/threonine kinases. Its 6-carboxamide regioisomerism and 2-oxopyridin-1(2H)-yl side chain differentiate it from the more extensively explored 2-carboxamide and pyridin-4-yl analogs, offering a distinct pharmacophore for hit discovery . Procurement recommendation: order as part of a focused benzothiazole carboxamide library for kinase panel screening.

Structure-Activity Relationship (SAR) Expansion Around the Benzothiazole C6 Position

Given that the vast majority of published benzothiazole carboxamide SAR has focused on the C2 position [2], this compound serves as a key intermediate or reference point for exploring C6-substitution effects on target engagement. Medicinal chemistry teams can use it to systematically probe how moving the amide from C2 to C6 alters potency, selectivity, and physicochemical properties within a congeneric series. The compound's commercial availability (e.g., smolecule.com Catalog S2902211) enables rapid SAR matrix expansion without the need for custom synthesis of the parent scaffold .

Antiviral and Anticancer Phenotypic Screening in Unexplored Indications

Vendor annotations suggest preliminary interest in antiviral and anticancer applications, though no mechanistic or potency data are publicly available . Researchers conducting phenotypic screens against herpes simplex virus, hepatitis C virus, or cancer cell line panels may include this compound as a structurally novel entry with low prior-art risk. Its 2-oxopyridin-1(2H)-yl moiety is a known metal-chelating and hydrogen-bonding motif that could engage viral enzymes or cancer-relevant metalloproteins [3]. Note: absence of cytotoxicity or selectivity data necessitates parallel counter-screening.

Chemical Biology Probe Development: Tool Compound for 2-Oxopyridin-1(2H)-yl Pharmacophore Validation

The 2-oxopyridin-1(2H)-yl group is an underutilized pharmacophore that combines amide-like hydrogen bonding with aromatic stacking capacity [3]. This compound can serve as a tool to validate whether this moiety contributes favorably to target binding when tethered via a hydroxypropyl linker to a benzothiazole core. Negative or positive results from such validation studies would inform the design of future chemical probes and lead compounds employing this pharmacophore. Procurement is recommended for academic chemical biology groups conducting fragment-based or pharmacophore-driven drug discovery.

Quote Request

Request a Quote for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.